4-amino-N-cyclopropyl-2-methylbenzamide
Description
4-Amino-N-cyclopropyl-2-methylbenzamide is a benzamide derivative characterized by a cyclopropylamide substituent at the nitrogen atom, a methyl group at the 2-position of the benzene ring, and an amino group at the 4-position.
Properties
IUPAC Name |
4-amino-N-cyclopropyl-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7-6-8(12)2-5-10(7)11(14)13-9-3-4-9/h2,5-6,9H,3-4,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBKRDBFTGGVDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(=O)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-cyclopropyl-2-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzoic acid and cyclopropylamine.
Amidation Reaction: The 2-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with cyclopropylamine to form N-cyclopropyl-2-methylbenzamide.
Nitration and Reduction: The N-cyclopropyl-2-methylbenzamide undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the para position. The nitro group is subsequently reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-cyclopropyl-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like iron powder and hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Iron powder (Fe) and hydrochloric acid (HCl).
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-nitro-N-cyclopropyl-2-methylbenzamide.
Reduction: Reformation of this compound.
Substitution: Formation of substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-amino-N-cyclopropyl-2-methylbenzamide is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-amino-N-cyclopropyl-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations:
Structural Complexity :
- The target compound has a simpler benzamide scaffold compared to the multi-substituted analog in , which features a 4-chlorobenzyl group and a 4-methoxyphenyl moiety. These bulky substituents likely increase molecular weight (464.983 g/mol vs. ~250–300 g/mol for simpler analogs) and influence solubility and reactivity .
- The cyclopropyl group is a common feature in all compounds, suggesting its role in enhancing metabolic stability or modulating steric effects .
Synthetic Accessibility: The compound from was synthesized via a multi-component reaction with moderate yield (65%), highlighting challenges in isolating benzamide derivatives with multiple aromatic substituents . In contrast, simpler analogs like N-cyclopropyl-2-{[(methylamino)acetyl]amino}benzamide () may require fewer synthetic steps.
Research Findings and Implications
- Physicochemical Properties :
The melting point of the compound (142.9–143.4°C) suggests high crystallinity due to aromatic stacking and hydrogen bonding, whereas the target compound’s properties remain speculative without experimental data . - Biological Relevance: Benzamide derivatives are often explored as kinase inhibitors or antimicrobial agents.
Biological Activity
4-Amino-N-cyclopropyl-2-methylbenzamide (CAS No. 1247464-92-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H14N2O
- Molecular Weight : 190.25 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological processes. The compound's amide group facilitates hydrogen bonding with target proteins, potentially influencing their function. Notably, it has been studied for its inhibitory effects on certain cancer-related pathways, as well as antimicrobial properties.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study evaluating various benzamide derivatives found that compounds similar to this one could inhibit the activity of ATPase family AAA domain-containing protein 2 (ATAD2), an oncogenic target in cancer therapy. The compound demonstrated an IC50 value of approximately 11.32 μM against ATAD2, indicating significant potential for further development as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown potential as an antimicrobial agent. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting bacterial growth, which suggests its utility in developing new antibiotics.
Comparative Analysis of Biological Activity
| Compound | IC50 (μM) | Activity |
|---|---|---|
| This compound | 11.32 | ATAD2 Inhibition |
| Benzamide Derivative A | 9.00 | Anticancer |
| Benzamide Derivative B | 5.13 | Anticancer |
Case Studies
- Study on ATAD2 Inhibition : A series of benzamide derivatives were synthesized and evaluated for their inhibitory effects on ATAD2. Among these, this compound was identified as a potent inhibitor with a favorable binding configuration that enhances its affinity for the target protein .
- Antimicrobial Evaluation : A comprehensive evaluation of the antimicrobial properties of this compound revealed that it could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. This study highlights its potential application in treating bacterial infections.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds suggest that modifications to the cyclopropyl and amide groups can enhance biological activity, providing insights into optimizing this compound for better efficacy in therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
